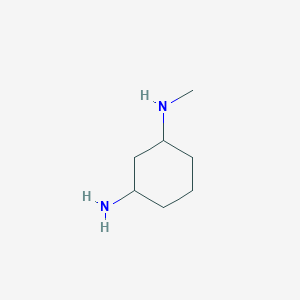
2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Research on closely related compounds provides insights into potential synthetic pathways that could be adapted for 2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene. For instance, the synthesis of fluoro-polyimides from 1,3-bis(4-amino-2-trifluoromethylphenoxy) benzene and dianhydrides indicates methodologies that might be relevant for synthesizing structurally related fluorinated aromatic compounds (Xie et al., 2001).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene has been determined using X-ray crystallography, which offers a glimpse into the possible configuration and electron distribution within the molecule. For instance, the crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carboxylate reveals complex intramolecular interactions that could shed light on the structural aspects of the compound (El-Agrody et al., 2012).
Chemical Reactions and Properties
The reactivity of fluorinated compounds, including those similar to 2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene, has been studied extensively. For example, the synthesis and reactivity of 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate in electrophilic aromatic substitution reactions provide valuable insights into the chemical behavior of fluorinated aromatic molecules (Banks et al., 2003).
Physical Properties Analysis
The physical properties of fluorinated compounds can be inferred from studies on similar substances. The research on fluoro-polyimides indicates properties such as thermal stability, low moisture absorption, and high hygrothermal stability, which might be relevant for understanding the physical characteristics of 2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene (Xie et al., 2001).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of 2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene, can be partially understood through studies on structurally related compounds. The work on 1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) highlights the potential for selective fluorofunctionalisation under mild conditions, which could be applicable to the compound of interest (Stavber et al., 1995).
科学的研究の応用
1. Radiopharmaceutical Applications
The compound has been involved in the development of radiopharmaceuticals, particularly fluorine-18-labeled estrogens for targeting estrogen receptors in nuclear medicine. These estrogens have shown selective uptake in target tissues like the uterus in animal models, demonstrating potential for diagnostic and therapeutic applications in diseases like cancer (Kiesewetter et al., 1984).
2. Analytical Chemistry and Metabolism Studies
The compound has been used in the study of hydroxyhalobiphenyls as their methyl ethers by gas chromatography-mass spectrometry. This method was valuable in metabolism experiments, indicating the compound's role in identifying and understanding metabolic pathways of certain compounds in biological systems (Tulp et al., 1977).
3. Insect Management and Metabolism
Research has explored the use of fluorinated analogs of natural compounds, such as methyl eugenol, for managing fruit fly populations. These studies focus on the attraction and metabolism of these compounds by the flies, providing insights into more effective and safer pest management strategies (Khrimian et al., 2006).
4. Cancer Research
Studies have been conducted on various fluorinated derivatives of compounds like 4-dimethylaminoazobenzene in relation to their carcinogenic activities. These studies are crucial in understanding the molecular mechanisms of cancer and developing potential therapeutic agents (Miller et al., 1949).
5. Molecular Imaging
The compound has been involved in synthesizing benzamide analogs for imaging the sigma2 receptor status of tumors using positron emission tomography (PET). This research has significant implications for cancer diagnosis and treatment monitoring (Tu et al., 2007).
特性
IUPAC Name |
2-fluoro-4-methoxy-1-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O/c1-13-5-2-3-6(7(9)4-5)8(10,11)12/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNFXUTYCAGURB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625659 |
Source


|
| Record name | 2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene | |
CAS RN |
1214344-33-8 |
Source


|
| Record name | 2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

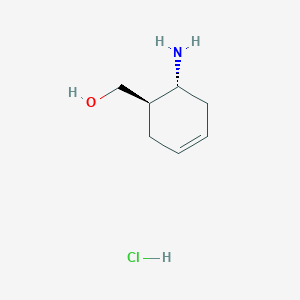
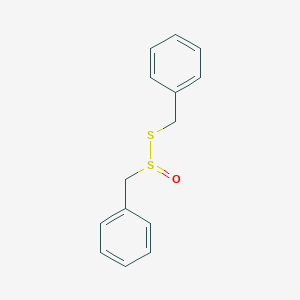
![[3-(3-Cyanophenyl)phenyl]acetic acid](/img/structure/B58911.png)
![1,2-Dihydrobenzo[ghi]perylene](/img/structure/B58994.png)
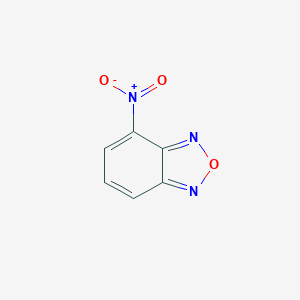
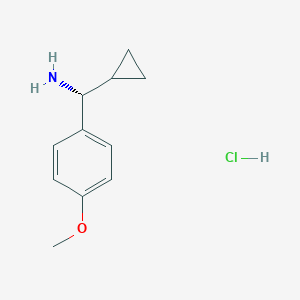
![6-Thia-3-azabicyclo[3.1.1]heptane](/img/structure/B59072.png)
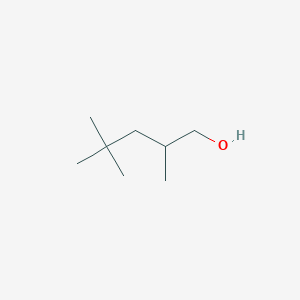
![(1S,2R,3S,4R)-3-(tert-butoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B59093.png)
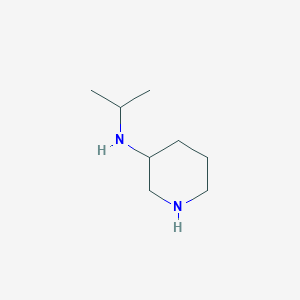

![(1S)-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylethanamine](/img/structure/B59133.png)

